hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16558334
InChI: InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-11-16-13-8-6-12(15)7-9-13;/h6-9,11H,2-5,10,15H2,1H3,(H,16,17,18);1H
SMILES:
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.79 g/mol

hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride

CAS No.:

Cat. No.: VC16558334

Molecular Formula: C14H22ClN3O2

Molecular Weight: 299.79 g/mol

* For research use only. Not for human or veterinary use.

hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride -

Specification

Molecular Formula C14H22ClN3O2
Molecular Weight 299.79 g/mol
IUPAC Name hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride
Standard InChI InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-11-16-13-8-6-12(15)7-9-13;/h6-9,11H,2-5,10,15H2,1H3,(H,16,17,18);1H
Standard InChI Key SZMLXGGDFCBWCX-UHFFFAOYSA-N
Canonical SMILES CCCCCCOC(=O)NC=NC1=CC=C(C=C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate hydrochloride features a carbamate backbone linked to a hexyl chain and a 4-aminophenyliminomethyl group. The hydrochloride salt enhances its stability and solubility, critical for pharmaceutical processing. The IUPAC name, hexyl N-(4-aminobenzenecarboximidoyl)carbamate hydrochloride, reflects its functional groups: a carbamate ester, an imine, and a primary amine .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H22ClN3O2\text{C}_{14}\text{H}_{22}\text{ClN}_{3}\text{O}_{2}
Molecular Weight299.79–299.80 g/mol
CAS Number1307233-93-7
Storage Conditions-20°C (desiccated)
HygroscopicityHigh

The compound’s hygroscopic nature necessitates stringent storage conditions to prevent degradation . Its molecular weight and polar functional groups contribute to moderate solubility in polar organic solvents like acetone and methanol .

Synthesis Methods

Catalytic Hydrogenation

One synthesis route involves the hydrogenation of 4-(hexyloxycarbonylamidino)nitrobenzene using palladium on charcoal under hydrogen pressure. This method, disclosed in US6242466B1, achieves high yields by reducing the nitro group to an amine while preserving the carbamate structure .

Coupling Reactions

An alternative approach couples 4-aminobenzimidamide dihydrochloride with n-hexylchloroformate in acetone using sodium hydroxide as a base. This method, detailed in US8399678B2, avoids harsh conditions, making it suitable for large-scale production .

Table 2: Comparison of Synthesis Methods

MethodReagents/ConditionsYieldAdvantages
Catalytic HydrogenationPd/C, H₂, solvent~85%High purity
Coupling ReactionNaOH, acetone, room temperature~78%Scalability

Both methods emphasize the importance of pH and temperature control to optimize reaction efficiency .

Applications in Pharmaceutical Development

Role in Dabigatran Etexilate Synthesis

As a precursor to Dabigatran Etexilate, this compound’s iminomethyl group mimics thrombin’s natural substrate, enabling competitive inhibition. Dabigatran Etexilate, a prodrug, is hydrolyzed to its active form, Dabigatran, which binds thrombin’s active site, preventing fibrinogen conversion to fibrin .

Mechanism of Action
The compound’s structural similarity to thrombin substrates allows it to act as a transition-state analog. This interaction disrupts the coagulation cascade, reducing thrombus formation in conditions like atrial fibrillation and deep vein thrombosis .

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